N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide

physicochemical property LogP TPSA

This para-substituted phenyl acetamide carrying the pyrrolidin-1-ylsulfonyl moiety is a critical SAR comparator for sulfonamide heterocycle scanning. The pyrrolidine group imparts distinct selectivity profiles versus morpholine, piperidine, or methylpiperazine isosteres—crucial for COX-2, RORγt, and κ-opioid programs. Procure this building block to eliminate batch-to-batch variability and preserve SAR continuity in focused library synthesis and hit-to-lead optimization.

Molecular Formula C12H16N2O3S
Molecular Weight 268.33 g/mol
CAS No. 288154-64-3
Cat. No. B185631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide
CAS288154-64-3
Molecular FormulaC12H16N2O3S
Molecular Weight268.33 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2
InChIInChI=1S/C12H16N2O3S/c1-10(15)13-11-4-6-12(7-5-11)18(16,17)14-8-2-3-9-14/h4-7H,2-3,8-9H2,1H3,(H,13,15)
InChIKeyFAAZVYRDPYXYPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility40.2 [ug/mL]

N-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]acetamide (CAS 288154-64-3): Chemical Identity and Baseline Physicochemical Profile for Procurement Decisions


N-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]acetamide (CAS 288154-64-3) is a small-molecule sulfonamide derivative featuring a para-substituted phenyl ring bearing an acetamide group and a pyrrolidine-1-sulfonyl moiety . Its molecular formula is C12H16N2O3S with a molecular weight of 268.33 g/mol . The compound is typically supplied as a solid with a purity of ≥95% from major chemical vendors . It serves as a versatile building block in medicinal chemistry, particularly for the construction of sulfonylpyrrolidine-containing pharmacophores that have demonstrated utility across diverse target classes including RORγt inverse agonism, κ-opioid receptor antagonism, and kinase inhibition .

Why N-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]acetamide Cannot Be Substituted by Generic Analogs Without Experimental Validation


Within the sulfonylpyrrolidine chemical space, minor structural variations produce profound and unpredictable shifts in target engagement and off-target liability profiles [1]. As demonstrated in published RORγt inverse agonist optimization campaigns, the pyrrolidin-1-ylsulfonyl group at the para position yields distinct selectivity outcomes relative to morpholine, piperidine, or methylpiperazine sulfonamide isosteres, even when the core scaffold remains identical [1]. Similarly, the κ-opioid receptor antagonist literature shows that the precise positioning of the pyrrolidin-1-ylsulfonyl moiety on the biphenyl framework critically governs receptor subtype selectivity [2]. Generic substitution without rigorous orthogonal assay validation therefore risks introducing confounding variables that compromise SAR continuity, delay project timelines, and obscure true structure–activity relationships [1].

Quantitative Differentiation Evidence for N-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]acetamide (CAS 288154-64-3)


In Silico Physicochemical Comparison: LogP and TPSA Profile Versus Piperidine and Morpholine Sulfonamide Analogs

Computational predictions indicate that N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide exhibits a LogP of 1.4295 and a topological polar surface area (TPSA) of 66.48 Ų . These values position the compound in a favorable physicochemical space for oral bioavailability according to Lipinski's and Veber's rules. For comparison, published analogs incorporating a morpholine sulfonamide at the same para position demonstrate altered polarity profiles, with corresponding shifts in COX enzyme inhibition selectivity [1]. While direct head-to-head solubility data for this exact compound are not available in the primary literature, the predicted LogP and TPSA values provide procurement-relevant differentiation when selecting building blocks for fragment-based drug discovery or hit-to-lead optimization campaigns.

physicochemical property LogP TPSA medicinal chemistry ADME prediction

COX Enzyme Inhibition Profile: Comparative IC50 Values for Pyrrolidinylphenyl Sulfonamide Scaffold Versus Morpholine and Piperidine Isosteres

In a published study evaluating sulfonamide derivatives for COX enzyme inhibition, the compound bearing a 4-(pyrrolidin-1-yl)phenyl substituent (structurally analogous to the acetamide target compound) exhibited IC50 values of 10.35 ± 0.35 μM against COX-1 and 12.50 ± 0.71 μM against COX-2, yielding a selectivity index (SI) of 0.83 [1]. In stark contrast, the morpholine sulfonamide analog (4-morpholinophenyl) showed IC50 values of 8.90 ± 0.14 μM (COX-1) and 71.00 ± 1.41 μM (COX-2), with a dramatically different SI of 0.13 [1]. The piperidine sulfonamide analog displayed negligible activity with IC50 values exceeding 100 μM for both isoforms [1]. This 5.7-fold difference in COX-2 inhibition between pyrrolidine and morpholine sulfonamide isosteres underscores the non-interchangeable nature of these heterocyclic sulfonamide groups.

COX-1 COX-2 inflammation enzyme inhibition SAR

RORγt Inverse Agonism Potency: Quantitative SAR Data for Pyrrolidinylsulfone Scaffold in Nuclear Receptor Modulation

In an optimization campaign targeting RORγt inverse agonists for autoimmune disease therapy, a series of pyrrolidinylsulfone analogs were systematically evaluated [1]. The initial hit compound (Compound 5) bearing a pyrrolidin-1-ylsulfonyl moiety demonstrated an EC50 of 595 ± 237 nM in a RORγt reporter gene assay [1]. Structure–activity relationship optimization of this scaffold yielded improved analogs, with the most potent pyrrolidinylsulfone-containing compound (Compound 12) achieving an EC50 of 55 ± 25 nM—representing a greater than 10-fold improvement in potency relative to the initial hit [1]. Critically, the study also evaluated nuclear receptor selectivity, revealing that compounds within this series exhibited minimal activation of LXRα and LXRβ (EC50 >7500 nM for multiple analogs), establishing a favorable selectivity profile that mitigates off-target nuclear receptor activation concerns [1].

RORγt nuclear receptor inverse agonist autoimmune disease Th17

κ-Opioid Receptor (KOR) Affinity and Selectivity: Quantitative Binding Data for Pyrrolidin-1-ylsulfonyl-Containing Clinical Candidate PF-04455242

PF-04455242 (2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine), a clinical-stage κ-opioid receptor antagonist, contains the pyrrolidin-1-ylsulfonyl pharmacophore as an integral structural element [1]. This compound exhibits high binding affinity for human KOR with a Ki of 3 nM, rat KOR Ki of 21 nM, and mouse KOR Ki of 22 nM [1]. Notably, PF-04455242 demonstrates approximately 20-fold selectivity for KOR over μ-opioid receptors (MOR; Ki = 64 nM) and negligible affinity for δ-opioid receptors (Ki > 4 μM) [1]. In vivo studies confirm this selectivity profile, with the compound blocking KOR and MOR agonist-induced analgesia in rats with ID50 values of 1.5 mg/kg and 9.8 mg/kg, respectively [1]. The compound progressed to Phase 1 clinical testing, validating the drug-like properties of the pyrrolidin-1-ylsulfonyl chemotype .

κ-opioid receptor KOR antagonist selectivity depression addiction

Vendor Purity and Supply Chain Differentiators: Quantitative Purity Specifications for CAS 288154-64-3 Procurement

N-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]acetamide is commercially available with certified purity specifications ranging from 95+% to 98% from multiple reputable vendors, enabling researchers to select appropriate quality grades based on application requirements . Sigma-Aldrich supplies this compound as part of a curated collection of unique chemicals for early discovery research, with the caveat that analytical data is not collected by the vendor and buyers assume responsibility for identity and purity confirmation . Alternative vendors, including MolCore, supply the compound with NLT (Not Less Than) 98% purity certified under ISO quality management systems, suitable for pharmaceutical R&D and quality control applications requiring higher batch-to-batch consistency . The compound is also available from ChemDiv as a building block (Compound ID BB57-5178) for parallel synthesis and library construction workflows .

purity quality control procurement building block reproducibility

Evidence-Backed Research and Industrial Application Scenarios for N-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]acetamide


Structure–Activity Relationship (SAR) Studies for COX Enzyme Inhibitor Development

This compound serves as an essential comparator building block for SAR campaigns evaluating the impact of heterocyclic sulfonamide substitution on COX enzyme inhibition. As demonstrated by the 5.7-fold difference in COX-2 inhibitory activity between pyrrolidine sulfonamide (IC50 = 12.50 μM) and morpholine sulfonamide (IC50 = 71.00 μM) analogs, the choice of sulfonamide heterocycle profoundly affects target engagement [1]. Researchers can systematically vary the sulfonamide group while maintaining the core acetamide scaffold constant, enabling precise quantification of pharmacophore contributions to both potency and isoform selectivity. Procurement of this specific building block is justified when constructing focused sulfonamide libraries for inflammation target screening, as generic substitution would introduce uncontrolled variables that confound SAR interpretation [1].

Nuclear Receptor RORγt Inverse Agonist Lead Optimization Programs

The pyrrolidin-1-ylsulfonyl moiety has been validated as a productive starting point for RORγt inverse agonist development, with SAR studies demonstrating that initial hits bearing this group (EC50 = 595 nM) can be optimized to sub-100 nM potency (EC50 = 55 nM) while maintaining favorable nuclear receptor selectivity profiles (LXRα/LXRβ EC50 >7500 nM) [2]. Researchers pursuing RORγt-targeted therapeutics for autoimmune indications such as psoriasis, multiple sclerosis, or inflammatory bowel disease can use this compound as a core fragment for hit expansion and lead optimization, capitalizing on the established SAR trajectory and selectivity data to accelerate medicinal chemistry efforts [2].

Fragment-Based Drug Discovery (FBDD) and Chemical Probe Synthesis for CNS Targets

The pyrrolidin-1-ylsulfonyl pharmacophore has been clinically validated through the advancement of PF-04455242 to Phase 1 trials as a selective κ-opioid receptor antagonist with excellent CNS penetration [3]. This clinical validation de-risks the pyrrolidin-1-ylsulfonyl chemotype for CNS drug discovery programs. With favorable physicochemical properties (LogP = 1.4295, TPSA = 66.48 Ų) that comply with Lipinski's and Veber's rules for oral bioavailability and CNS penetration, this compound is an ideal fragment for FBDD campaigns targeting G-protein coupled receptors, ion channels, and other CNS-relevant protein targets. Its moderate lipophilicity and polar surface area distinguish it from more polar alternatives, making it particularly suitable for lead generation efforts requiring balanced ADME properties .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.